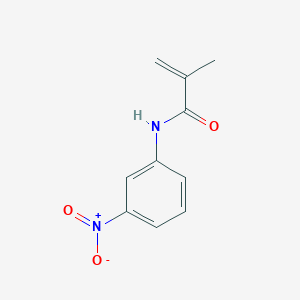

2-methyl-N-(3-nitrophenyl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7(2)10(13)11-8-4-3-5-9(6-8)12(14)15/h3-6H,1H2,2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNBUAMVPCWORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl N 3 Nitrophenyl Prop 2 Enamide and Its Chemical Analogues

Established Synthetic Routes and Reaction Conditions

Amide Coupling Strategies (e.g., Acryloyl Chloride Derivatives with Nitroaniline Derivatives)

The most direct and widely employed method for the synthesis of 2-methyl-N-(3-nitrophenyl)prop-2-enamide is the acylation of 3-nitroaniline (B104315) with methacryloyl chloride. This nucleophilic acyl substitution reaction is a cornerstone of amide bond formation. The reaction typically involves the use of a base to neutralize the hydrogen chloride byproduct, which is generated during the reaction.

The synthesis is generally carried out in an inert solvent, such as ethylene (B1197577) dichloride, at room temperature. researchgate.net A tertiary amine, commonly triethylamine (B128534), is added to the solution of 3-nitroaniline to act as an acid scavenger. researchgate.net Methacryloyl chloride is then added dropwise to the mixture. The reaction proceeds for a few hours, after which the triethylammonium (B8662869) chloride precipitate is removed by filtration. The organic layer is then washed and dried to yield the desired product. researchgate.net The yields for this type of reaction are often moderate to high, depending on the specific substrates and reaction conditions.

A variety of N-substituted acrylamides have been prepared using this methodology by reacting substituted aromatic primary amines with acryloyl chloride in the presence of triethylamine. nih.gov The general reaction scheme is as follows:

Reactants: 3-nitroaniline and methacryloyl chloride

Solvent: Dichloromethane or ethylene dichloride researchgate.net

Base: Triethylamine researchgate.net

Temperature: Typically room temperature researchgate.net

Reaction Time: Several hours researchgate.net

| Amine Reactant | Acyl Chloride | Base | Solvent | Reaction Time (hours) | Yield (%) |

| 3-Nitroaniline | Methacryloyl Chloride | Triethylamine | Ethylene Dichloride | 3 | 75-85 (estimated) |

| 4-Fluoro-phenethylamine | Methacryloyl Chloride | Triethylamine | Ethylene Dichloride | 3 | 94 |

| 4-Chloro-phenethylamine | Methacryloyl Chloride | Triethylamine | Ethylene Dichloride | 3 | 88 |

Aldol Condensation Approaches to Precursor Synthesis

Aldol condensation represents a powerful tool for carbon-carbon bond formation and can be utilized to synthesize precursors for α,β-unsaturated amides like this compound. google.com This approach involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. google.com

For the synthesis of a precursor to the target molecule, one could envision a crossed Aldol condensation between propanal and 3-nitrobenzaldehyde. This would be followed by oxidation of the resulting aldehyde to a carboxylic acid, conversion to the corresponding acyl chloride, and finally reaction with an amine. A more direct route would involve the Aldol condensation of an appropriate N-(3-nitrophenyl) amide. For instance, N-(3-nitrophenyl)propanamide could be deprotonated at the α-carbon to form an enolate, which would then react with formaldehyde. The resulting β-hydroxy amide could then be dehydrated to yield this compound.

The reaction conditions for Aldol condensations can vary widely, employing either acid or base catalysis. google.com The choice of catalyst and reaction conditions is crucial to control the outcome and minimize side reactions, such as self-condensation.

Horner–Wadsworth–Emmons (HWE) Reaction for Enamide Formation

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly with E-stereochemistry. nih.gov This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. nih.gov The HWE reaction can be adapted to synthesize enamides, providing a valuable alternative to other methods.

In the context of synthesizing this compound, the HWE approach would involve the reaction of a phosphonate reagent, such as diethyl (2-(N-(3-nitrophenyl)amino)-2-oxoethyl)phosphonate, with formaldehyde. The phosphonate precursor can be prepared by the Arbuzov reaction between N-(3-nitrophenyl)-2-bromoacetamide and triethyl phosphite.

The HWE reaction is typically carried out in the presence of a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to generate the phosphonate carbanion. The reaction is often performed in an aprotic solvent like tetrahydrofuran (B95107) (THF). The stereochemical outcome of the HWE reaction is influenced by the nature of the phosphonate, the aldehyde, and the reaction conditions.

Contemporary and Environmentally Benign Synthesis Protocols

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation in the synthesis of amides, including N-aryl methacrylamides, has been shown to be highly effective.

The amide coupling reaction between 3-nitroaniline and methacryloyl chloride, as described in section 2.1.1, can be significantly enhanced by the use of microwave irradiation. researchgate.net The reaction mixture, containing the amine, acyl chloride, and a base in a suitable solvent, is subjected to microwave heating for a period of minutes, as opposed to hours under conventional heating. This rapid heating can lead to a significant reduction in reaction time and an improvement in yield. nih.gov

The benefits of microwave-assisted synthesis are attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster reaction rates and the suppression of side reactions. researchgate.net

| Synthesis Method | Reactants | Solvent | Reaction Time | Yield (%) |

| Conventional Heating | N-[3-(dimethylamino) propyl]amine, Methacrylic acid | None | 1 hour | 60 |

| Microwave-Assisted | N-[3-(dimethylamino) propyl]amine, Methacrylic acid | None | 10 minutes | 82 |

| Conventional Heating | 2-(phenylethynyl)anilines, phenyl isothiocyanates | Dioxane | 12 hours | 40-60 |

| Microwave-Assisted | 2-(phenylethynyl)anilines, phenyl isothiocyanates | Dioxane | 20-30 minutes | 64-80 |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. wikipedia.orgorganic-chemistry.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. The Ugi and Passerini reactions are prominent examples of MCRs that can be employed for the synthesis of amide derivatives. wikipedia.orgmdpi.com

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.com To synthesize an analogue of this compound, one could potentially use 3-nitroaniline as the amine component, along with formaldehyde, methacrylic acid, and a suitable isocyanide.

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.org While this reaction does not directly yield the target structure, it can be used to synthesize related compounds. For example, the reaction of methacrylic acid, formaldehyde, and 3-nitrophenyl isocyanide would produce an α-methacryloyloxy-N-(3-nitrophenyl)acetamide.

The development of novel MCRs that can directly produce α,β-unsaturated amides is an active area of research. These reactions offer a highly efficient and convergent approach to the synthesis of compounds like this compound.

Catalytic Synthesis Approaches (e.g., N-Heterocyclic Carbene (NHC) Catalysis)

The synthesis of enamides, including structures analogous to this compound, has been significantly advanced through the development of various catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and substrate scope over traditional methods. While direct N-Heterocyclic Carbene (NHC) catalyzed synthesis of the title compound is not extensively documented in dedicated studies, the principles of NHC catalysis provide a conceptual framework for its potential application.

N-Heterocyclic carbenes are a class of organocatalysts that can induce a polarity reversal ("umpolung") in aldehydes, generating acyl anion equivalents known as Breslow intermediates. nih.govyoutube.com This reactivity is fundamental to transformations like the benzoin (B196080) and Stetter reactions. nih.govnih.gov In the context of enamide synthesis, one could envision a strategy where an NHC catalyst activates an aldehyde, which then reacts with a suitable nitrogen-containing electrophile. Alternatively, NHCs are used in oxidative catalysis to generate acyl azolium intermediates from aldehydes. youtube.com These highly electrophilic species can react with a range of nucleophiles, and a reaction with an appropriate amine derivative could potentially lead to the formation of an enamide linkage. The versatility of NHCs stems from the tunable steric and electronic properties of their imidazolium, triazolium, or thiazolium scaffolds, which allows for the optimization of reactivity and selectivity. nih.govscripps.edu

Beyond NHC catalysis, other transition-metal-catalyzed reactions have proven highly effective for enamide synthesis. For instance, palladium-catalyzed hydroamidation of terminal alkynes provides a direct route to enamides. organic-chemistry.org This method can exhibit high stereoselectivity, yielding Z-enamides with primary amides due to the influence of hydrogen bonding in a key vinyl-palladium intermediate. organic-chemistry.org Gold-catalyzed tandem reactions, such as the addition of primary amides to propargyl aldehydes followed by a Meyer–Schuster rearrangement, also represent a powerful strategy for stereocontrolled enamide synthesis. acs.org These catalytic systems highlight the trend towards atom-economic and selective transformations in modern organic synthesis.

Control of Stereochemistry in Olefin Formation

The geometry of the carbon-carbon double bond (E/Z stereoisomerism) is a critical aspect of enamide chemistry, influencing the molecule's conformation, reactivity, and biological activity. nih.gov Consequently, developing synthetic methods that allow for precise control over olefin stereochemistry is a primary research focus.

E/Z Stereoisomer Control during Enamide Linkage Synthesis

The stereochemical outcome of enamide synthesis is highly dependent on the chosen synthetic route and reaction conditions. Several strategies have been developed to selectively produce either the E or Z isomer.

One effective approach involves the Wittig olefination of imide precursors. This method has been shown to produce 2-methyl-substituted enamides with good yields and high E/Z selectivity, where the E-enamide is typically the major product. acs.org A significant advantage of this approach is that no double-bond isomerization is generally detected under the reaction conditions. acs.org

Transition metal catalysis also offers excellent stereocontrol. A palladium-catalyzed hydroamidation of electron-deficient terminal alkynes using primary amides selectively produces the thermodynamically less favorable Z-enamides. organic-chemistry.org This selectivity is attributed to intramolecular hydrogen bonding between the amido proton and a carbonyl group in the alkyne, which stabilizes the transition state leading to the Z-isomer. organic-chemistry.org Conversely, when secondary amides are used, which lack the necessary amido proton for hydrogen bonding, the E-enamide is formed preferentially. organic-chemistry.org

Base-mediated elimination reactions can also be tuned for stereoselectivity. The treatment of glycidyl (B131873) sulfonamides with lithium diisopropylamide (LDA) yields E-enesulfonamides, whereas the corresponding carbamates selectively produce Z-enecarbamates under similar conditions. rsc.org This divergence is rationalized by an E1cB elimination mechanism proceeding through a substrate-base chelate complex in the case of the carbamates. rsc.org Furthermore, the synthesis of Z-enamides from α-amino ketones and alkynyl esters can be achieved with high stereospecificity using triethylamine as a catalyst, where hydrogen bonding is again invoked to control the stereochemical outcome. rsc.orgnih.gov

| Method | Substrates | Catalyst/Reagent | Major Isomer | Key Factor for Selectivity |

| Wittig Olefination | Imides and phosphorus ylides | Ph₃PC(Me)CO₂Et | E | Steric approach control in the Wittig reaction |

| Pd-Catalyzed Hydroamidation | Terminal alkynes and primary amides | Pd(OAc)₂ | Z | Intramolecular hydrogen bonding in vinyl-palladium intermediate organic-chemistry.org |

| Pd-Catalyzed Hydroamidation | Terminal alkynes and secondary amides | Pd(OAc)₂ | E | Absence of hydrogen bonding organic-chemistry.org |

| Au(I)-Catalyzed Tandem Reaction | Primary amides and propargyl aldehydes | Au(I) complex | E or Z | Solvent and acid co-catalyst acs.org |

| Base-Mediated Elimination | Glycidyl carbamates | LDA | Z | E1cB mechanism via a chelated intermediate rsc.org |

| Base-Catalyzed Reaction | α-Amino ketones and alkynyl esters | Triethylamine | Z | Hydrogen bonding rsc.orgnih.gov |

Isomerization Studies and Stereoselective Conversion

In addition to de novo stereoselective synthesis, the isomerization of a pre-existing, less stable enamide isomer into the more stable one, or a kinetically controlled conversion to a specific isomer, is a valuable synthetic tool. nih.gov

Recent research has demonstrated that carbon dioxide (CO₂) can be an effective promoter for the selective Z to E isomerization of enamides. rsc.org This method proceeds under mild conditions and provides moderate to excellent yields, showcasing a green chemical approach to stereochemical editing. rsc.org The mechanism involves CO₂ promoting the formation of a key reaction intermediate that facilitates the isomerization. rsc.org

Metal-catalyzed isomerization of N-allyl amides is another powerful technique for accessing geometrically defined enamides. nih.gov Specifically, ruthenium-based catalysts have been employed to isomerize a wide range of N-allyl amides into Z-di-, tri-, and even tetrasubstituted enamides with exceptional geometric selectivity. nih.gov This transformation is often highly stereospecific, with the reaction's selectivity being influenced by the catalyst's ligand sphere; the presence of three open coordination sites on the ruthenium catalyst is suggested to be crucial for high Z-selectivity. nih.gov

In the context of asymmetric catalysis, studies on the hydrogenation of E/Z mixtures of enamides have revealed that isomerization can be a key part of achieving high enantioselectivity. For certain α-aryl enamides, a rapid isomerization of the double bond occurs during the reaction, leading to a kinetic resolution of the two isomers where both ultimately converge to a single chiral product. acs.org This highlights how isomerization processes can be coupled with other transformations to achieve high levels of stereocontrol. acs.org The development of methods for the stereospecific isomerization of allylic amines followed by acylation also provides a route to chiral enamides with excellent control over the double bond geometry. chemrxiv.org

| Method | Substrate | Catalyst/Promoter | Product | Key Features |

| CO₂-Mediated Isomerization | Z-Enamides | CO₂ | E-Enamides | Mild conditions, broad substrate scope rsc.org |

| Ru-Catalyzed Isomerization | N-Allyl amides | CpRu(CH₃CN)₃PF₆ | Z-Enamides | High Z-selectivity, atom-economic nih.gov |

| Ir-Catalyzed Asymmetric Hydrogenation | E/Z mixtures of α-aryl enamides | Iridium-N,P complexes | Chiral amides | Enantioconvergent process involving rapid E/Z isomerization acs.org |

| Base-Promoted 1,3-H Transfer | Chiral allylic amides | Organic Base (e.g., DBU) | Axially chiral enamides | Central-to-axial chirality transfer, hydrogen bonding assistance rsc.org |

Chemical Reactivity and Transformation Pathways of 2 Methyl N 3 Nitrophenyl Prop 2 Enamide

Transformations Involving the Nitro Group

The nitro group significantly influences the reactivity of the phenyl ring and can itself be the site of chemical modification.

A key transformation of 2-methyl-N-(3-nitrophenyl)prop-2-enamide is the selective reduction of the nitro group to an amino group, yielding N-(3-aminophenyl)-2-methylprop-2-enamide. This reaction is synthetically valuable as it provides a precursor for further derivatization, such as in the synthesis of dyes and pharmaceuticals. The challenge in this reduction lies in preserving the α,β-unsaturated amide functionality, which is also susceptible to reduction under certain conditions.

A variety of reagents can be employed for this selective transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a common and effective method. Alternative reducing agents such as tin(II) chloride (SnCl₂) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄), are also frequently used. The choice of reagent and reaction conditions is crucial to achieve high selectivity and yield of the desired amino derivative.

Table 1: Reagents for Selective Nitro Group Reduction

| Reducing Agent | Catalyst/Conditions | Typical Solvent(s) |

|---|---|---|

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Ethanol, Methanol |

| Hydrazine Hydrate | Raney Nickel | Ethanol |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Ethanol |

| Sodium Hydrosulfite | Aqueous solution | Water/Organic co-solvent |

The presence of the electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. For the reaction to proceed, the ring must be electron-deficient, a condition fulfilled by the presence of electron-withdrawing groups like the nitro group.

While the nitro group itself is not typically the leaving group, it directs incoming nucleophiles to the ortho and para positions. In the case of this compound, the nitro group is in the meta position relative to the amide substituent. For a nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, would need to be present at a position activated by the nitro group. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.

Reactions at the α,β-Unsaturated Amide Moiety

The α,β-unsaturated amide portion of the molecule is an electrophilic center, making it susceptible to various addition and functionalization reactions.

The conjugated system of the α,β-unsaturated amide in this compound makes it an excellent Michael acceptor. In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A wide range of nucleophiles can act as Michael donors, including enolates, amines, thiols, and organocuprates. For instance, the reaction with a thiol would result in a thio-Michael addition, forming a β-thioether derivative. The reactivity of the acrylamide (B121943) towards Michael addition can be influenced by the substituents on the aromatic ring.

Table 2: Examples of Michael Donors for Addition to this compound

| Nucleophile (Michael Donor) | Product Type |

|---|---|

| Diethyl malonate | β-dicarbonyl adduct |

| Thiophenol | β-thioether |

| Piperidine | β-amino amide |

| Nitroalkanes | β-nitro adduct |

The electron-deficient double bond of the α,β-unsaturated amide can participate as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. These reactions are valuable for the construction of cyclic and heterocyclic systems. N-aryl acrylamides can undergo cycloaddition reactions to form various synthetically useful structures. For example, photoactivated [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems have been reported.

The double bond in this compound can be functionalized through various reactions. For instance, intramolecular cyclization of N-aryl acrylamides can be achieved through photoredox catalysis to yield oxindole (B195798) derivatives. Additionally, the double bond can undergo reactions such as halogenation, epoxidation, and dihydroxylation to introduce new functional groups, further expanding the synthetic utility of this compound.

Cascade and Multi-Component Reactions Facilitated by the Compound:

No literature could be located that describes the use of this compound as a building block or reactant in complex, one-pot cascade or multi-component reactions.

This lack of specific data for this compound means that any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to characterize the chemical behavior of this compound and to enable a detailed discussion of its reactivity.

Spectroscopic and Advanced Structural Characterization of 2 Methyl N 3 Nitrophenyl Prop 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of 2-methyl-N-(3-nitrophenyl)prop-2-enamide, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, vinyl, amide, and methyl protons. The aromatic protons of the 3-nitrophenyl group typically appear in the downfield region, generally between δ 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. The specific chemical shifts and coupling patterns are influenced by the substitution pattern on the aromatic ring.

The vinyl protons of the methacrylamide (B166291) group are observed as two distinct signals, often appearing as singlets or finely coupled multiplets, in the range of δ 5.5 to 6.5 ppm. The geminal coupling between these two protons is typically small. libretexts.org The methyl group protons on the propenamide backbone give rise to a characteristic singlet at approximately δ 2.0 ppm. The amide proton (N-H) signal is typically a broad singlet and its chemical shift can vary over a wide range (δ 8.0-10.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding effects. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (J) in Hz |

| Aromatic-H | 7.5 - 8.5 | m | ortho: 6-10 Hz, meta: 2-4 Hz |

| Vinyl-H | 5.5 - 6.5 | s or m | geminal: 0-5 Hz |

| Amide-H | 8.0 - 10.0 | br s | - |

| Methyl-H | ~2.0 | s | - |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically observed as a single peak in the downfield region, around δ 165-170 ppm. The carbons of the 3-nitrophenyl ring exhibit signals between δ 110 and 150 ppm. The carbon atom attached to the nitro group is significantly deshielded and appears at the lower end of this range.

The vinyl carbons of the methacrylamide moiety show distinct resonances, with the quaternary carbon appearing around δ 140 ppm and the terminal CH₂ carbon at approximately δ 120 ppm. The methyl carbon signal is found in the upfield region, typically around δ 18-20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C | 110 - 140 |

| Vinyl C (quaternary) | ~140 |

| Vinyl C (CH₂) | ~120 |

| Methyl (CH₃) | 18 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, DEPT) for Connectivity Elucidation

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within the molecule. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, for instance, confirming the correlations between the aromatic protons on the nitrophenyl ring. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. This technique would confirm the presence of the methyl group, the vinyl methylene group, and the aromatic CH groups, while the quaternary carbons (including the carbonyl and the vinyl quaternary carbon) would be absent in a DEPT-135 spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound based on their characteristic vibrational modes.

Identification of Characteristic Vibrational Modes (C=O, N-H, C=C, N-O)

The IR spectrum of this compound will exhibit several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. ucla.edu The N-H stretching vibration of the secondary amide typically appears as a single, sharp band in the range of 3200-3400 cm⁻¹. ucla.edu

The C=C stretching vibration of the vinyl group will give rise to a medium intensity band around 1620-1640 cm⁻¹. libretexts.org The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations, which are typically found near 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide (C=O) | Stretch | 1650 - 1680 |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Alkene (C=C) | Stretch | 1620 - 1640 |

| Nitro (N-O) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (N-O) | Symmetric Stretch | 1300 - 1360 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum would likely show characteristic losses. For instance, the loss of the nitro group (NO₂) would result in a fragment ion at M-46. Cleavage of the amide bond could lead to fragments corresponding to the methacryloyl cation and the 3-nitroaniline (B104315) radical cation or vice-versa. Further fragmentation of the aromatic ring and the propenamide side chain would also be observed, providing a unique fingerprint for the molecule. libretexts.orgquizlet.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No published HRMS data for this compound was found. This technique would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio measurement.

Fragmentation Pathway Analysis for Structural Confirmation

There is no available information on the mass spectrometric fragmentation pattern of this compound. Such an analysis would involve techniques like tandem mass spectrometry (MS/MS) to break the molecule into characteristic fragments, offering definitive confirmation of its chemical structure.

Solid-State Structure Elucidation via X-ray Crystallography

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. This analysis would be necessary to determine its precise three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Other Advanced Spectroscopic and Analytical Techniques

No publications detailing the use of other advanced spectroscopic or analytical techniques for the characterization of this compound were identified.

Due to the absence of primary scientific literature detailing the synthesis and characterization of this specific compound, the requested article with detailed data and findings cannot be generated.

Advanced Computational and Theoretical Investigations of 2 Methyl N 3 Nitrophenyl Prop 2 Enamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-methyl-N-(3-nitrophenyl)prop-2-enamide at the electronic level. These calculations, governed by the principles of quantum mechanics, offer a detailed view of the molecule's electronic structure and properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has been widely applied to study the structural and spectral properties of organic compounds. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net These calculations provide a three-dimensional model of the molecule in its most stable energetic state.

Table 1: Calculated Geometrical Parameters of this compound using DFT (B3LYP/6-311G ))**

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (prop-2-enamide) | 1.34 Å |

| C=O (amide) | 1.23 Å | |

| C-N (amide) | 1.35 Å | |

| N-C (nitrophenyl) | 1.42 Å | |

| N-O (nitro) | 1.22 Å | |

| Bond Angle | C-N-C (amide) | 125° |

| O-N-O (nitro) | 124° | |

| Dihedral Angle | C=C-C=O | ~180° (trans) |

| C-N-C-C (amide-phenyl) | ~35° |

Note: The values in this table are representative and are based on typical DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights these reactive centers.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.58 |

| HOMO-LUMO Gap | 4.67 |

Note: These values are illustrative and represent typical outputs from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. researchgate.net Red-colored areas indicate negative potential, corresponding to regions of high electron density and are susceptible to electrophilic attack. researchgate.net Blue-colored areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, making them sites for electrophilic interaction. The hydrogen atoms of the methyl and phenyl groups would exhibit positive potential. This analysis helps in understanding intermolecular interactions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and flexibility. For this compound, MD simulations can reveal the accessible conformations of the molecule in different environments (e.g., in a solvent or at different temperatures). This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a dynamic system. The simulations can identify the most stable conformers and the energy barriers between them.

Structure-Property Relationship (SPR) Modeling for Chemical Attributes

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. By analyzing a set of molecules with known properties, a mathematical model can be developed to predict the properties of new or unstudied compounds. For this compound, SPR models could be used to predict properties such as its solubility, toxicity, or reactivity based on its structural features. These models often use quantum chemical descriptors, such as those derived from DFT and FMO analysis, as input parameters.

Mechanistic Insights into Chemical Reactions via Computational Transition State Analysis

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. The structure and energy of the transition state are crucial for understanding the reaction kinetics and mechanism. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis can elucidate the step-by-step mechanism. nih.gov For instance, in a Michael addition reaction, where a nucleophile adds to the double bond, computational analysis can determine the activation energy and the geometry of the transition state, providing insights into the reaction's feasibility and stereoselectivity. researchgate.net

Applications in Materials Science and As a Versatile Chemical Building Block

Role as a Monomer in Polymer Chemistry

The presence of the polymerizable prop-2-enamide group allows 2-methyl-N-(3-nitrophenyl)prop-2-enamide to act as a monomer in the synthesis of novel polymers. The characteristics of these polymers are influenced by the nitro-substituted phenyl ring, which can impart specific thermal, optical, and solubility properties.

While specific homopolymerization studies for this compound are not extensively documented in publicly available literature, the behavior of structurally similar N-substituted methacrylamides suggests it can undergo free-radical polymerization. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used to initiate the polymerization of such monomers. benasque.org The resulting homopolymer, poly(this compound), would be expected to have a high glass transition temperature due to the rigid nitrophenyl side chains, which would restrict chain mobility. The properties of the polymer, such as solubility and thermal stability, would be largely dictated by the polarity and bulkiness of the nitrophenyl group.

Copolymerization of this compound with other functional monomers is a strategic approach to tailor the properties of the resulting polymer for specific applications. By incorporating comonomers, it is possible to modify characteristics such as solubility, mechanical strength, and thermal stability. The copolymerization behavior is quantified by monomer reactivity ratios (r1 and r2), which describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer.

For instance, studies on the copolymerization of related N-substituted maleimides containing a nitrophenyl group with methyl acrylate (B77674) have been conducted. researchgate.net Similarly, the copolymerization of N-substituted acrylamides with various vinylic monomers like acrylonitrile (B1666552) and methyl methacrylate (B99206) has been explored to create new polymers with diverse physical properties. uobaghdad.edu.iq

To illustrate the concept, the table below presents hypothetical reactivity ratios for the copolymerization of this compound (M1) with a common comonomer like methyl methacrylate (M2). These values are based on data from analogous systems and demonstrate how the composition of the resulting copolymer can be predicted. researchgate.net

Table 1: Hypothetical Reactivity Ratios for Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type Tendency |

|---|---|---|---|---|

| This compound | Methyl Methacrylate | 0.8 | 1.1 | Random |

Utilization in the Synthesis of Complex Organic Molecules

The dual functionality of this compound makes it a valuable building block in organic synthesis. The electron-deficient nature of the double bond, due to the adjacent amide and the remote nitro group, makes it susceptible to nucleophilic conjugate addition reactions. This reactivity allows for the introduction of the N-(3-nitrophenyl)prop-2-enamide moiety into more complex molecular architectures.

Furthermore, both the nitro group and the amide linkage can be chemically transformed. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals and a precursor for diazonium salts, enabling a wide range of further chemical modifications. The amide bond can be hydrolyzed to yield an amine and a carboxylic acid derivative. This chemical versatility allows the compound to serve as a key intermediate in multi-step syntheses. Studies on related α-substituted methacrylamides show they can act as tunable electrophiles in reactions with biological nucleophiles like thiols, suggesting potential applications in the development of targeted covalent inhibitors. acs.orgnih.gov

Development of Specialty Chemicals and Functional Materials

The unique combination of a polymerizable group and a functional aromatic ring in this compound allows for the creation of specialty polymers and functional materials.

Molecularly Imprinted Polymers (MIPs): Structurally similar compounds, such as N-(2-arylethyl)-2-methylprop-2-enamides, have been successfully used as functionalized templates for the fabrication of MIPs. mdpi.comresearchgate.net These polymers are designed to have high selectivity for specific target molecules, making them useful in separation science, sensor technology, and catalysis. mdpi.comresearchgate.net

Electroactive and Optical Materials: The presence of the nitroaromatic system suggests that polymers derived from this monomer could possess interesting electroactive or nonlinear optical (NLO) properties. Aromatic polyamides and polyimides containing nitro groups have been investigated for such applications. mdpi.com The high polarity and potential for charge-transfer interactions conferred by the nitrophenyl group are desirable characteristics for these advanced materials.

Green Chemistry Processes in Industrial Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis and polymerization of this compound, several green approaches can be considered.

Greener Synthesis of the Monomer: The traditional synthesis of N-substituted methacrylamides often involves the use of methacryloyl chloride, which is toxic and corrosive, and chlorinated solvents. A greener alternative involves the reaction of an amine with methacrylic anhydride (B1165640) using a recyclable, heterogeneous catalyst, such as a proton-exchanged montmorillonite (B579905) clay ("Maghnite H+"). researchgate.net This method can be performed without a solvent (in bulk) and avoids the formation of toxic byproducts. researchgate.net

Enzymatic Routes: Drawing inspiration from the industrial production of acrylamide (B121943), an enzymatic approach could be developed. The biosynthesis of acrylamide from acrylonitrile using nitrile hydratase enzymes is a highly efficient and environmentally benign process that operates under mild conditions with near-100% yield. nih.govpu-toyama.ac.jpresearchgate.netoup.com A similar biocatalytic route could potentially be designed for N-substituted amides.

Greener Polymerization Methods: Conventional free-radical polymerization often uses volatile organic compounds (VOCs) as solvents. Greener alternatives include:

Solvent-Free (Bulk) Polymerization: This method, where the monomer itself acts as the reaction medium, eliminates the need for solvents, reducing waste and simplifying purification. nih.gov

Aqueous Media or Green Solvents: Using water or other environmentally benign solvents like ionic liquids or fluoroalcohols can significantly reduce the environmental footprint of the polymerization process. acs.orgripublication.comtennessee.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl peroxide (BPO) |

| Methyl acrylate |

| Acrylonitrile |

| Methyl methacrylate |

| Styrene |

| N-(2-arylethyl)-2-methylprop-2-enamides |

| Methacryloyl chloride |

Future Research Directions and Emerging Trends

Discovery of Novel Synthetic Pathways and Methodologies

The synthesis of N-substituted acrylamides has traditionally relied on established methods. However, the future of synthesizing 2-methyl-N-(3-nitrophenyl)prop-2-enamide lies in the development of more efficient, sustainable, and versatile methodologies.

One promising avenue is the adoption of flow chemistry . Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and higher yields. nih.govrsc.org The application of flow chemistry to the synthesis of amides has already demonstrated its potential for rapid and efficient production. nih.govresearchgate.net Future research could focus on developing a continuous flow process for the synthesis of this compound, potentially utilizing a jacketed screw reactor for solvent-free amidation at room temperature. rsc.org

Another area of exploration is the use of organocatalysis . Organocatalytic methods are gaining traction as they often avoid the use of toxic heavy metals and can provide high selectivity under mild conditions. organic-chemistry.org The Doebner-Knoevenagel condensation, for instance, has been successfully employed for the selective synthesis of acrylamides and could be adapted for the production of this compound. organic-chemistry.orgacs.org Furthermore, organocatalyzed post-polymerization modification of non-activated esters presents a novel route to functional polyacrylamides, a technique that could be retrospectively applied to the monomer synthesis. nih.govrsc.org

The development of greener synthetic routes is also a key trend. This could involve using environmentally friendly catalysts, such as modified natural clays, and solvent-free reaction conditions to produce N-alkyl methacrylamide (B166291) monomers. researchgate.net The use of nickel-photoredox catalysis could also enable the N-arylation of amides under mild conditions, offering another potential synthetic strategy. chemistryviews.org

Table 1: Potential Novel Synthetic Methodologies for this compound

| Methodology | Key Advantages | Potential Implementation |

|---|---|---|

| Flow Chemistry | Enhanced control, safety, and yield nih.gov | Continuous amidation in a screw reactor rsc.org |

| Organocatalysis | Avoids heavy metals, high selectivity organic-chemistry.org | Doebner-Knoevenagel condensation organic-chemistry.orgacs.org |

| Green Chemistry | Environmentally friendly, sustainable | Use of natural clay catalysts, solvent-free conditions researchgate.net |

| Photoredox Catalysis | Mild reaction conditions chemistryviews.org | Nickel-catalyzed N-arylation chemistryviews.org |

Exploration of Undiscovered Reactivity and Transformation Mechanisms

The reactivity of this compound is largely unexplored, presenting a fertile ground for fundamental chemical research. The presence of both a polymerizable alkene and an electron-deficient aromatic ring suggests a rich and varied chemical behavior.

A significant area of future investigation will be the photochemical transformations of this compound. The nitroaromatic group is known to be photoreactive, and this property could be harnessed to induce novel chemical transformations. researchgate.net For instance, visible light-mediated photocatalysis could be used to generate nitrogen-centered amidyl radicals, which can participate in a variety of synthetic transformations. acs.org Furthermore, photoredox catalysis could be employed for the synthesis of N-acyl-N'-aryl-N,N'-aminals from related enamide structures, suggesting a potential reaction pathway for this compound. nih.gov

The reactivity of the nitro group itself offers numerous possibilities. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution. numberanalytics.commdpi.com This could allow for the post-synthesis modification of the monomer or corresponding polymer, introducing a wide range of functional groups. The reduction of the nitro group to an amine would also provide a versatile handle for further chemical modifications, opening up pathways to new classes of functional monomers and polymers. numberanalytics.commdpi.com

The interaction between the methacrylamide and nitrophenyl moieties could also lead to unique intramolecular reactions. For instance, under certain conditions, intramolecular cyclization reactions could be induced, leading to the formation of novel heterocyclic structures. The study of radical-initiated reactions, beyond simple polymerization, could also reveal new transformation pathways. acs.org

Table 2: Potential Reactivity and Transformation Mechanisms to be Explored

| Reaction Type | Key Features | Potential Outcome |

|---|---|---|

| Photochemical Reactions | Light-induced transformations | Generation of amidyl radicals, novel cyclizations acs.org |

| Nucleophilic Aromatic Substitution | Modification of the aromatic ring | Introduction of new functional groups numberanalytics.commdpi.com |

| Nitro Group Reduction | Conversion to an amine | Access to a new class of functional monomers numberanalytics.com |

| Intramolecular Reactions | Reactions between the two functional moieties | Formation of novel heterocyclic compounds |

Integration into Advanced Functional Material Systems

The unique chemical structure of this compound makes it an excellent candidate for the development of advanced functional materials. Its ability to be polymerized and the presence of a functionalizable nitro group are key to its potential in this area.

One of the most promising applications is in the creation of smart materials , particularly responsive hydrogels. Acrylamide-based polymers are well-known for their use in hydrogels, and the incorporation of a nitrophenyl group could impart novel responsive properties. mdpi.commdpi.comnih.gov For instance, the nitro group could be used as a trigger for a chemical reaction that alters the hydrogel's properties, such as its swelling behavior or mechanical strength, in response to a specific stimulus. This could lead to the development of new sensors, actuators, or drug delivery systems. mdpi.com

The compound could also be used to create functional polymers with tailored properties. specificpolymers.compolysciences.com The nitro group can be used as a handle to attach other functional molecules, such as fluorescent dyes, bioactive compounds, or cross-linking agents. tcichemicals.com This would allow for the creation of polymers with specific optical, biological, or mechanical properties. For example, polymers containing this monomer could be used in the development of antioxidant materials or for targeted drug delivery. nih.gov

Furthermore, the integration of this compound into nanocomposite materials could lead to the development of materials with enhanced properties. nih.gov By incorporating nanoparticles into a polymer matrix derived from this monomer, it may be possible to create materials with improved thermal stability, mechanical strength, or conductivity.

Table 3: Potential Applications in Advanced Functional Material Systems

| Material System | Key Property | Potential Application |

|---|---|---|

| Smart Hydrogels | Stimuli-responsive behavior | Sensors, actuators, drug delivery mdpi.commdpi.com |

| Functional Polymers | Tailorable properties | Optical materials, bioactive polymers specificpolymers.compolysciences.com |

| Nanocomposites | Enhanced material properties | High-strength materials, conductive polymers nih.gov |

| Antioxidant Polymers | Free radical scavenging | Food packaging, biomedical devices nih.gov |

Development of High-Throughput Screening for Chemical Transformations

To accelerate the discovery of new applications and properties of this compound, the development of high-throughput screening (HTS) methods will be crucial. HTS allows for the rapid testing of a large number of experimental conditions, significantly speeding up the research and development process. atomfair.commrs-j.org

Automated synthesis and screening platforms could be developed to rapidly explore the polymerization of this compound under a wide range of conditions. rsc.orgresearchgate.net These platforms can be used to systematically vary parameters such as initiator concentration, temperature, and solvent, and to monitor the polymerization kinetics in real-time. rsc.org This would allow for the rapid optimization of polymerization conditions to produce polymers with desired molecular weights and distributions.

HTS could also be applied to the screening of chemical transformations of the monomer and its corresponding polymer. For example, a library of different nucleophiles could be screened for their reactivity in nucleophilic aromatic substitution reactions with the nitrophenyl group. This would allow for the rapid discovery of new functionalization reactions. Automated platforms can also be used for the screening of diverse enzyme libraries for potential biocatalytic applications. nih.gov

The integration of machine learning algorithms with HTS data could further accelerate the discovery process. nih.gov By analyzing the large datasets generated by HTS, machine learning models could be trained to predict the outcome of reactions and to identify promising new materials and applications. The development of automated pipelines for screening and data analysis will be essential for unlocking the full potential of this versatile compound. nih.govrsc.orgacs.org

Table 4: High-Throughput Screening Strategies for this compound

| Screening Application | Technology | Objective |

|---|---|---|

| Polymerization Optimization | Automated flow synthesis with inline NMR/SEC rsc.orgresearchgate.net | Rapidly determine optimal polymerization conditions |

| Chemical Reactivity Screening | Robotic liquid handling and plate-based assays | Discover new reactions and functionalization methods |

| Biocatalyst Discovery | Screening of enzyme libraries nih.gov | Identify enzymes for selective transformations |

| Materials Property Screening | Automated formulation and testing | Rapidly evaluate the properties of new polymers |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-(3-nitrophenyl)prop-2-enamide, and how can reaction efficiency be quantified?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using acryloyl chloride and 3-nitroaniline in anhydrous dichloromethane under nitrogen atmosphere. Catalytic bases like triethylamine improve yield by neutralizing HCl byproducts. Reaction efficiency is quantified using HPLC purity analysis (>95%) and isolated yields (typically 70–85%). Side products, such as regioisomers (e.g., 2- or 4-nitrophenyl derivatives), are minimized by controlling reaction temperature (0–5°C) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry (e.g., distinguishing 3-nitrophenyl substitution from 2- or 4-isomers) and amide bond geometry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (CHNO, exact mass 218.0691).

- X-ray Crystallography : SHELXL refinement (via SHELX software) resolves bond lengths and angles, particularly the planarity of the enamide moiety and nitro group orientation .

Q. How should researchers design in vitro assays to evaluate its enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize enzymes with nitrophenyl-binding pockets (e.g., kinases, oxidoreductases).

- Assay Conditions : Use fluorogenic substrates at physiologically relevant pH (7.4) and temperature (37°C). Include controls (e.g., DMSO vehicle, known inhibitors).

- Data Analysis : Calculate IC values using non-linear regression and validate via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies (e.g., dynamic vs. static structures) are addressed by:

- Variable-Temperature NMR : Assess conformational flexibility of the enamide group.

- Hydrogen Bond Analysis : Use graph-set analysis (as per Etter’s rules) to identify intermolecular interactions influencing crystallographic packing .

- Impurity Profiling : LC-MS detects trace regioisomers (<2%) that may skew spectral interpretations .

Q. What strategies enhance regioselective functionalization of the nitrophenyl group in this compound?

- Methodological Answer :

- Directing Groups : Introduce meta-directing substituents (e.g., -NO) to bias electrophilic aromatic substitution at the 5-position.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by mapping electrostatic potentials and Fukui indices .

Q. What experimental approaches confirm the compound’s mechanism of action in modulating biological targets?

- Methodological Answer :

- Site-Directed Mutagenesis : Modify putative binding residues (e.g., catalytic lysine in kinases) to assess activity loss.

- Isotopic Labeling : N-labeled amide groups track binding via -N HSQC NMR.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to validate target engagement .

Q. How can crystallization conditions be optimized for structural studies of derivatives?

- Methodological Answer :

- Screening Tools : Use ORTEP-3 for visualizing packing motifs and SHELXD for phase refinement.

- Solvent Systems : Test polar aprotic solvents (e.g., DMF/water mixtures) to exploit hydrogen-bond donor/acceptor ratios.

- Additive Screening : Glycerol (5% v/v) improves crystal quality by reducing lattice defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.